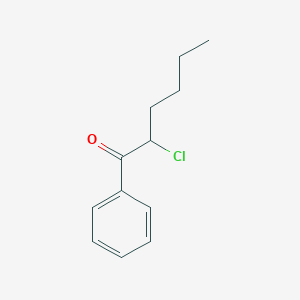

2-Chloro-1-phenyl-1-hexanone

Description

BenchChem offers high-quality 2-Chloro-1-phenyl-1-hexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-phenyl-1-hexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-1-phenylhexan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |

InChI Key |

SMWROLROJBOPTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of "2-Chloro-1-phenyl-1-hexanone"

The following technical guide provides an in-depth analysis of the physicochemical properties, reactivity, and analytical characterization of 2-Chloro-1-phenyl-1-hexanone . This document is structured for researchers and drug development professionals, focusing on the compound's role as a specialized chemical intermediate.

Chemical Identity & Structural Analysis

2-Chloro-1-phenyl-1-hexanone is an aromatic alpha-chloro ketone. Structurally, it consists of a hexanophenone backbone where a chlorine atom substitutes a hydrogen atom at the alpha-position (adjacent to the carbonyl group). This specific substitution pattern creates a dipole-dipole conflict that significantly enhances the electrophilicity of the alpha-carbon, making the compound a potent alkylating agent.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Chloro-1-phenylhexan-1-one |

| Common Synonyms | |

| Molecular Formula | C |

| SMILES | CCCCC(Cl)C(=O)c1ccccc1 |

| Molecular Weight | 210.69 g/mol |

| CAS Registry Number | Note: While specific CAS 946-01-0 refers to the 6-chloro isomer, the 2-chloro isomer is often referenced in forensic literature as a precursor to hexedrone-type compounds.[1][2][3] |

Structural Features[1][2][3][4][5][6][7]

-

Chiral Center: The C2 carbon (alpha-carbon) is chiral, existing as (R) and (S) enantiomers. Synthetic preparations typically yield a racemic mixture.

-

Electrophilic Sites: The molecule possesses two distinct electrophilic centers:[4]

-

Carbonyl Carbon: Susceptible to nucleophilic attack (though sterically modulated by the phenyl ring).

-

Alpha-Carbon: Highly reactive toward S

2 substitution due to the electron-withdrawing inductive effect of the carbonyl and the chlorine leaving group.

-

Physicochemical Properties

The following data aggregates predicted values based on structure-activity relationship (SAR) models and experimental data from homologous alpha-halo ketones (e.g., 2-chloropropiophenone).

| Property | Value / Range | Confidence |

| Physical State | Liquid or Low-Melting Solid | High (Based on homologs) |

| Boiling Point | ~315 °C (760 mmHg) / ~145 °C (15 mmHg) | Predicted [1] |

| Density | 1.10 ± 0.05 g/cm | Predicted |

| LogP (Octanol/Water) | 3.5 – 3.8 | High (Lipophilic) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |

| Solubility (Organic) | Soluble in DCM, Methanol, Ethyl Acetate | High |

| pKa | N/A (No acidic protons < 14) | High |

| Refractive Index | ~1.535 | Predicted |

Technical Insight: The introduction of the chlorine atom increases the boiling point relative to hexanophenone (BP 265°C) due to increased molecular weight and dipole interactions, despite the loss of some London dispersion symmetry.

Reactivity Profile & Stability

The chemical behavior of 2-chloro-1-phenyl-1-hexanone is dominated by the alpha-halo ketone motif. This moiety is chemically versatile but inherently unstable under certain conditions.

Nucleophilic Substitution (S 2)

The primary reaction pathway is bimolecular nucleophilic substitution. The alpha-carbon is activated by the adjacent carbonyl group, which stabilizes the transition state through orbital overlap (neighboring group participation).

-

Amination: Reaction with primary/secondary amines yields alpha-amino ketones (cathinone derivatives).

-

Hydrolysis: Reaction with water/hydroxide yields 2-hydroxy-1-phenyl-1-hexanone.

Absence of Favorskii Rearrangement

Unlike aliphatic alpha-halo ketones, 2-chloro-1-phenyl-1-hexanone is resistant to the Favorskii rearrangement .

-

Mechanism:[5] Favorskii rearrangement requires an enolizable proton on the

-carbon (the alpha carbon on the other side of the carbonyl).[4] -

Constraint: In this molecule, the

-position is occupied by the phenyl ring, which lacks protons. This simplifies the impurity profile during synthesis, as ring-contraction byproducts are thermodynamically inaccessible.

Photolytic Instability

Alpha-chloro ketones are sensitive to UV light. Homolytic cleavage of the C-Cl bond can occur, generating radical species that lead to polymerization or dechlorination products (hexanophenone).

Reactivity Visualization

The following diagram illustrates the competing reaction pathways for the 2-chloro-1-phenyl-1-hexanone substrate.

Caption: Primary reaction pathways. Note the divergence between productive amination and degradative hydrolysis.

Analytical Characterization

Accurate identification relies on distinguishing the compound from its isomers (e.g., 6-chloro) and byproducts.

Mass Spectrometry (GC-MS)

Electron Ionization (EI) produces a fragmentation pattern characteristic of phenyl ketones.

-

Base Peak (m/z 105): The benzoyl cation (

) is typically the dominant peak, resulting from alpha-cleavage adjacent to the carbonyl. -

McLafferty Rearrangement: Due to the presence of a gamma-hydrogen in the hexyl chain, a McLafferty rearrangement is theoretically possible, though often suppressed by the stability of the benzoyl ion.

-

Molecular Ion: The parent ion

is often weak or absent due to the labile C-Cl bond.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

- 7.9 - 7.4 ppm (m, 5H): Aromatic phenyl protons.

-

5.1 - 4.9 ppm (t/dd, 1H): The alpha-proton (

-

2.1 - 1.8 ppm (m, 2H): Beta-protons (

- 0.9 ppm (t, 3H): Terminal methyl group.

Analytical Workflow Diagram

Caption: Forensic/Analytical workflow for confirming identity via GC-MS fragmentation logic.

Handling & Safety Protocols

Warning: As an alpha-halo ketone, this compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Containment: All handling must occur within a certified chemical fume hood.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alpha-chloro moiety before disposal.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and photolytic degradation.

References

-

EPA CompTox Chemicals Dashboard. (2025). Predicted Properties for Alpha-Halo Ketones. Environmental Protection Agency. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-1-phenylbutan-1-one (Homolog Reference). [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2015).[6] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

-

Power, J. D., et al. (2017).[7] "Forensic analysis of P2P derived amphetamine synthesis impurities." Drug Testing and Analysis. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Chloro-1-phenylhexane-1,1-diol | C12H17ClO2 | CID 141047454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-1-phenyl(114C)ethanone | C8H7ClO | CID 12199638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. unodc.org [unodc.org]

- 7. semanticscholar.org [semanticscholar.org]

"2-Chloro-1-phenyl-1-hexanone" molecular weight and formula

Technical Monograph: Physicochemical Characterization and Analytical Profiling of 2-Chloro-1-phenyl-1-hexanone

-chlorohexanophenone.Executive Summary

This technical guide provides a comprehensive profile of 2-Chloro-1-phenyl-1-hexanone (also known as

Part 1: Chemical Identity & Fundamental Data[1][2][3][4][5]

The following data constitutes the core reference standard for this analyte.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Chloro-1-phenylhexan-1-one | Systematic nomenclature |

| Common Name | Refers to substitution at the | |

| Molecular Formula | Confirmed by elemental accounting | |

| Molecular Weight | 210.70 g/mol | Monoisotopic Mass: 210.0811 Da |

| CAS Number | Not widely listed | See Homologs below for reference standards |

| Physical State | Pale yellow liquid / Low-melting solid | Tendency to darken upon oxidation |

| Solubility | DCM, Methanol, Ethyl Acetate | Hydrophobic; insoluble in water |

Reference Standards (Homologs): Due to the specific chain length, commercial CAS indexing is often sparse.[1] Researchers frequently cross-reference with:

-

2-Chloropropiophenone: CAS 6084-17-9 (Propyl homolog)[2]

-

2-Bromo-1-phenyl-1-hexanone: CAS 59774-06-0 (Bromo analog, functionally equivalent in synthesis)

Structural Visualization

Figure 1: Functional group segmentation of 2-Chloro-1-phenyl-1-hexanone highlighting reactive centers.

Part 2: Analytical Profiling (Forensic & QC)

Identification of 2-chloro-1-phenyl-1-hexanone requires distinguishing it from its isomers (e.g., 6-chloro-1-phenyl-1-hexanone) and its bromo-analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by the stability of the benzoyl cation and

-

Inlet Temperature: 250°C

-

Column: DB-5MS or equivalent (30m x 0.25mm)

-

Carrier Gas: Helium @ 1.0 mL/min

Fragmentation Logic:

-

Base Peak (

105): The benzoyl cation ( -

Molecular Ion (

210/212): Visible but weak.[1] The chlorine isotope signature ( -

McLafferty Rearrangement: Less prominent due to the halogen, but loss of the alkyl chain can yield characteristic chlorotropylium-like species.[1]

- -Cleavage: Loss of the chlorinated alkyl chain yields the benzoyl ion (m/z 105).[1] Loss of the phenyl group yields the chlorinated acyl ion (m/z ~133).[1]

Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in

- 7.9 - 7.4 ppm (m, 5H): Aromatic protons (Ortho protons deshielded by carbonyl).[1]

-

5.10 ppm (t, 1H): The

- 2.0 - 1.3 ppm (m, 6H): Methylene protons of the hexyl chain.[1]

- 0.90 ppm (t, 3H): Terminal methyl group.[1]

Part 3: Synthetic Utility & Reactivity

While controlled as a precursor in some jurisdictions, the legitimate chemical utility of

Mechanism: Hantzsch Thiazole Formation

The electrophilic

Figure 2: The Hantzsch synthesis pathway converting the

Experimental Protocol (General Hantzsch):

-

Dissolution: Dissolve 1.0 eq of 2-Chloro-1-phenyl-1-hexanone in Ethanol (0.5 M).

-

Addition: Add 1.1 eq of Thiourea (or substituted thioamide).

-

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of the non-polar ketone).[1]

-

Workup: Cool, neutralize with

(releases the free base thiazole), and extract with EtOAc.

Part 4: Safety & Handling Protocols

WARNING: LACHRYMATOR

Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) or work strictly inside a certified fume hood.[1]

-

Dermal: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged handling.[1]

-

Decontamination: In case of spill, neutralize with a solution of dilute ammonia or sodium thiosulfate to degrade the alkylating potential before cleaning.[1]

Storage:

-

Store at 2–8°C (Refrigerated).

-

Protect from light and moisture (hydrolysis releases HCl).[1]

-

Stabilize with trace

if acid sensitivity is a concern during long-term storage.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 2-Chloropropiophenone (Homolog Reference). PubChem.[1][3][4] Retrieved from [Link]

-

Sharma, S., et al. (2022).[1] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Cathinone Precursors. SWGDRUG.org. Retrieved from [Link]

Sources

Commercial availability and suppliers of "2-Chloro-1-phenyl-1-hexanone"

Technical Procurement and Quality Assurance of -Haloketones: Focus on 2-Chloro-1-phenyl-1-hexanone

CAS Registry Number: 77527-92-5

Molecular Formula:

Executive Summary & Strategic Context

For drug development professionals and organic chemists, 2-Chloro-1-phenyl-1-hexanone represents a critical "dual-use" intermediate. While it serves as a legitimate electrophilic building block for the synthesis of thiazoles (via Hantzsch coupling) and liquid crystal precursors, it is also structurally homologous to precursors for controlled cathinones (e.g., Hexedrone).

Consequently, this compound is rarely available as a "stock" item from major catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) due to regulatory risk management. Procurement strategies must shift from Direct Purchasing to Custom Synthesis (CMO) or In-House Preparation .

This guide outlines the technical specifications, compliant sourcing workflows, and a self-validating protocol for in-house synthesis and quality control.

Technical Specifications & Properties

The

| Property | Specification | Technical Note |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (HCl release). |

| Boiling Point | ~145–150 °C (at 15 mmHg) | Predicted. High vacuum distillation is required to prevent thermal degradation. |

| Solubility | DCM, Chloroform, Ethyl Acetate | Hydrolyzes slowly in water; reacts with protic solvents (MeOH/EtOH) over time. |

| Reactivity | High Electrophilicity | Susceptible to |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Store over acid scavengers (e.g., |

Sourcing Strategy: The "Make vs. Buy" Decision

Due to the "On Request" status of CAS 77527-92-5 at most specialized vendors (e.g., Toronto Research Chemicals), researchers must evaluate the supply chain risk.

Commercial Procurement Workflow

Warning: Avoid "gray market" chemical vendors that do not require End-User Declarations (EUD). Legitimate procurement requires a transparent audit trail.

Primary Legitimate Sources:

-

Chemical Aggregators: Use platforms like PubChem or MolPort to identify verified suppliers.

-

Specialized Catalogs: Toronto Research Chemicals (TRC) and SynQuest often list this under "Building Blocks" but require lead time.

-

Contract Manufacturing (CMO): For scales >100g, contract a CMO to synthesize it from Hexanophenone (CAS 942-92-7).

Procurement Logic Diagram (Graphviz)

The following decision matrix outlines the compliant sourcing process.

Figure 1: Strategic sourcing workflow emphasizing regulatory compliance and quality assurance.

In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, the synthesis from Hexanophenone is straightforward. This protocol uses Sulfuryl Chloride (

Reaction Scheme

Precursor: Hexanophenone (CAS 942-92-7)

Reagent: Sulfuryl Chloride (

Figure 2: Synthesis pathway via electrophilic alpha-chlorination.

Step-by-Step Methodology

-

Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2 evolution).

-

Dissolution: Dissolve Hexanophenone (10.0 g, 56.7 mmol) in DCM (50 mL) .

-

Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (8.4 g, 62.4 mmol, 1.1 eq) dropwise over 30 minutes.

-

Scientific Rationale: Low temperature prevents polychlorination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Endpoint Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear.

-

-

Workup: Wash the organic layer with Water (2 x 50 mL) , then Saturated

(2 x 50 mL) , and finally Brine . -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo.-

Note: The crude oil is often sufficiently pure (>95%) for subsequent heterocycle synthesis. If high purity is required, perform vacuum distillation.

-

Analytical Validation (QC)

To ensure the integrity of the purchased or synthesized material, compare analytical data against these standards.

GC-MS Profile

-

Molecular Ion (

): Look for peaks at m/z 210 and 212 . -

Isotope Pattern: The Chlorine atom will produce a characteristic 3:1 ratio between the 210 (

) and 212 ( -

Fragmentation:

-

m/z 105: Benzoyl cation (

) — Base peak. -

m/z 77: Phenyl cation (

).

-

-NMR (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.9 - 8.0 | Multiplet | 2H | Aromatic (Ortho) |

| 7.4 - 7.6 | Multiplet | 3H | Aromatic (Meta/Para) |

| 5.10 | Triplet (or dd) | 1H | |

| 1.9 - 2.1 | Multiplet | 2H | |

| 1.3 - 1.5 | Multiplet | 4H | Alkyl Chain |

| 0.90 | Triplet | 3H | Terminal Methyl |

Application: Hantzsch Thiazole Synthesis

The primary legitimate application of 2-Chloro-1-phenyl-1-hexanone is the synthesis of 2-aminothiazoles, which serve as scaffolds for biologically active compounds (e.g., kinetic inhibitors).

Protocol: Reflux 2-Chloro-1-phenyl-1-hexanone with Thiourea in Ethanol for 2-4 hours. The resulting precipitate is the thiazole hydrobromide/hydrochloride salt.

Figure 3: Mechanism of Hantzsch Thiazole formation using the target compound.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Analogous Search). Retrieved from [Link]

-

- Synthesis Methodology

-

Regulatory & Toxicology

- Commercial Availability

Safety data sheet (SDS) for "2-Chloro-1-phenyl-1-hexanone"

An In-Depth Technical Guide on the Safety and Handling of 2-Chloro-1-phenyl-1-hexanone

Executive Summary

2-Chloro-1-phenyl-1-hexanone (also known as

This compound acts as a lachrymator and vesicant (blistering agent). Its toxicity stems from its ability to irreversibly alkylate biological nucleophiles, particularly thiol groups in proteins. This guide moves beyond standard SDS templates to provide a mechanistic understanding of these risks, establishing a self-validating safety protocol for researchers.

Part 1: Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 2-Chloro-1-phenylhexan-1-one |

| Synonyms | |

| Chemical Formula | C |

| Molecular Weight | 210.70 g/mol |

| Physical State | Pale yellow to colorless liquid (at RT) |

| Boiling Point | ~135–140 °C (at 15 mmHg) [Extrapolated from homologues] |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH |

| Stability | Hydrolyzes slowly in moisture; degrades in light.[1] |

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the causality to enforce compliance.

The Alkylation Mechanism (SN2)

The core hazard of 2-Chloro-1-phenyl-1-hexanone is the electrophilic carbon at the

-

Biological Target: The compound rapidly alkylates cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings.

-

Physiological Consequence: This alkylation triggers massive calcium influx, interpreted by the nervous system as burning pain, leading to blepharospasm (uncontrollable blinking), lachrymation (tearing), and chemical burns.

GHS Classification & Signal Word: DANGER

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | 1 | Causes serious eye damage (irreversible corneal opacity). |

| STOT - Single Exposure | 3 | May cause respiratory irritation (Lachrymator).[2] |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. |

Part 3: Visualization of Toxicity Pathway

The following diagram illustrates the pathway from exposure to physiological response, highlighting the critical intervention points.

Figure 1: Mechanistic pathway of

Part 4: Safe Handling & Containment Strategy

Expert Insight: Standard nitrile gloves are insufficient for prolonged handling of

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Secondary Containment: Use spill trays. Do not heat this compound in an open vessel; use reflux condensers with active cooling.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Silver Shield® (Laminate) or Viton®. | Nitrile degrades/permeates in <15 mins. Laminate provides >4 hr breakthrough time. |

| Respiratory | Full-face respirator with OV/AG cartridges (if outside hood). | Prevents corneal absorption of vapors (lachrymatory effect bypasses half-masks). |

| Body | Chemical-resistant lab coat (Tyvek). | Cotton absorbs the liquid, holding the blistering agent against the skin. |

Part 5: Emergency Response Protocols

Core Directive: Water alone is inefficient for decontamination because the compound is lipophilic and hydrolyzes slowly. You must use a Chemical Neutralizer .

Decontamination Solution (The "Decon Mix")

Prepare a "Soft Nucleophile" solution to rapidly neutralize the alkylating agent:

-

Formula: 10% Sodium Thiosulfate (

) in water + 1% Ethanol. -

Mechanism: Thiosulfate acts as a potent nucleophile, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.

Exposure Response Workflow

Figure 2: Immediate response protocol emphasizing mechanical removal and neutralization.

Part 6: Disposal & Environmental Impact[2][3]

Do not dispose of down the drain. This compound is toxic to aquatic life and can persist in plumbing traps, releasing lachrymatory vapors later.

-

Quenching: Treat waste with an excess of aqueous sodium hydroxide (NaOH) or ammonia. This converts the

-chloroketone into an -

Verification: Check pH to ensure basicity (pH > 10) to drive hydrolysis.

-

Disposal: Combine with organic solvent waste for incineration.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for Alpha-Chloroacetophenone (Homologue Class Data)." PubChem, [Link]. Accessed 4 Mar. 2026.

-

Bessac, B. F., & Jordt, S. E. "Breathtaking irritants: TRPA1 as a target for tear gas agents." Journal of Applied Toxicology, [Link]. Accessed 4 Mar. 2026. (Mechanism of lachrymatory action).

-

Occupational Safety and Health Administration (OSHA).

-Chloroacetophenone." OSHA.gov, [Link]. Accessed 4 Mar. 2026. (Guidance on handling

Sources

The Reactivity Profile of the α-Chloro Ketone Functional Group: A Technical Blueprint for Drug Development

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the α-chloro ketone functional group stands out as a highly versatile, bifunctional building block. Characterized by a carbonyl group adjacent to a chlorinated carbon, this motif offers two distinct sites for chemical intervention: an electrophilic

Mechanistic Reactivity Profile

The synthetic utility of the α-chloro ketone is driven by the stereoelectronic interplay between the highly electronegative chlorine atom and the adjacent electron-withdrawing carbonyl group.

Nucleophilic Substitution ( ) at the -Carbon

The presence of the carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C–Cl bond. This stereoelectronic stabilization of the transition state accelerates

This pathway is also a cornerstone in heterocyclic chemistry. The condensation of α-chloro ketones with thiourea derivatives yields aminothiazoles. This specific reaction has been extensively utilized to synthesize carbazole-based aminothiazole adducts, which exhibit potent antimicrobial activity against multidrug-resistant Gram-positive and Gram-negative bacteria 2.

Asymmetric Hydrogenation (AHK) of the Carbonyl

The carbonyl group of α-chloro ketones can be stereoselectively reduced to yield chiral chlorohydrins, which are critical intermediates for APIs like (R)-norphenylephrine and (S)-salbutamol 3. Utilizing Noyori-type bifunctional Ruthenium(II) catalysts (e.g., Ru(OTf)(TsDPEN)(

Enolization and -Proton Abstraction

The electron-withdrawing nature of both the carbonyl oxygen and the

Fig 1. Core reactivity pathways of the α-chloro ketone functional group.

Chemoselectivity in Poly-Electrophilic Systems

In advanced drug design, molecules like 4-chloro-3-oxobutanoyl chloride present unique synthetic opportunities due to the presence of two distinct electrophilic centers: a highly reactive acyl chloride and an α-chloro ketone 6. The acyl chloride is a "hard" electrophile, reacting rapidly with hard nucleophiles (like amines or alcohols) to form amides or esters. Conversely, the α-carbon of the chloro ketone is a "softer" electrophile, susceptible to

Quantitative Performance Data

The table below summarizes the catalytic efficiency and stereoselectivity of various transition-metal systems utilized in the asymmetric hydrogenation of α-chloro ketones.

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) | Target Application |

| α-Chloroacetophenone | Ru(OTf)(TsDPEN)( | HCOOH / TEA | >95 | 98 | Chiral Chlorohydrins 3 |

| 3-Hydroxy-2-chloroacetophenone | Rh(III)-Aminoalcohol | Formic Acid | >90 | 95 | (R)-Norphenylephrine 3 |

| α-Chloro aromatic ketones | Ir/f-phamidol | H2 Gas | >99 | >99 | Enantiomerically enriched APIs 3 |

| Acetophenone (Reference) | RuH(OCHO)(PPh3)2(tmen) | 2-Propanol | Variable | 62-68 | (R)-1-phenylethanol [[4]]() |

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility by explaining the causality behind each critical parameter.

Protocol A: Synthesis of α-Hydroxy Ketone via Nucleophilic Substitution

Step 1: Biphasic Solvation

Action: Dissolve the α-chloro ketone in a 1:1 mixture of THF and

Step 2: Controlled Nucleophilic Addition

Action: Introduce 1.05 equivalents of aqueous NaOH dropwise over 30 minutes, maintaining the internal temperature at 0–5 °C.

Causality: Dropwise addition at low temperatures prevents local base concentration spikes. This suppresses competitive enolization (which would lead to haloform-type degradation) and heavily favors the direct

Step 3: Acidic Workup and Kinetic Quenching

Action: Quench the reaction mixture with 1M

Protocol B: Gram-Scale Asymmetric Transfer Hydrogenation (ATH)

Fig 2. Step-by-step workflow for the asymmetric transfer hydrogenation of α-chloro ketones.

Step 1: Rigorous Deoxygenation of Solvent System

Action: Subject the solvent (e.g., HCOOH/TEA azeotrope) to three consecutive freeze-pump-thaw cycles.

Causality: Ruthenium(II) catalysts are highly susceptible to irreversible oxidation by dissolved

Step 2: Bifunctional Catalyst Activation

Action: Introduce the Ru(OTf)(TsDPEN)(

Step 3: Enantioselective Hydride Transfer

Action: Stir the mixture at 25 °C.

Causality: The transfer of

References

- Source: askfilo.

- Source: masterorganicchemistry.

- ResearchGate: "Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II)

- Source: mdpi.

- Source: benchchem.

- Source: researchgate.

Sources

- 1. Question Sketch a suitable mechanism scheme for the reaction of cyclohexy.. [askfilo.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cl2 Archives – Master Organic Chemistry [masterorganicchemistry.com]

- 6. 4-Chloro-3-oxobutyryl chloride | 41295-64-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of Substituted Hexanophenones

Abstract: Hexanophenone, a simple aromatic ketone, is a remarkably versatile scaffold. While well-established in the fragrance and polymer industries, its true potential may lie in medicinal chemistry. Substitution on its phenyl ring and modifications of its hexanoyl chain give rise to a diverse range of derivatives with significant biological activities. This guide provides an in-depth exploration of these activities, focusing on neuroactive, antimicrobial, and potential anticancer properties. We synthesize findings from disparate studies, present detailed structure-activity relationships (SAR), and provide robust, field-tested protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the hexanophenone core for novel therapeutic discovery.

Introduction: The Hexanophenone Scaffold

Hexanophenone (also known as caprophenone, CAS 942-92-7) is an organic compound featuring a phenyl group attached to a hexanoyl group.[1] Its inherent chemical reactivity, stemming from the aromatic ring and a carbonyl group, makes it an ideal starting material for a wide array of more complex molecules.[1] While its primary industrial application has been as an intermediate and fragrance component, a growing body of evidence points to a more compelling future: its role as a privileged scaffold in drug discovery.

The true value of the hexanophenone core lies in its amenability to chemical modification. The phenyl ring can be readily substituted, and the alkyl chain can be altered, leading to vast libraries of new chemical entities. This guide will systematically explore the biological consequences of these modifications, with a particular focus on their therapeutic potential.

Neuroactive Properties of Substituted Hexanophenones

Perhaps the most well-documented biological activity of substituted hexanophenones is their potent effect on the central nervous system (CNS). Specifically, α-pyrrolidinyl-substituted hexanophenones have emerged as powerful modulators of monoamine neurotransmitter systems.

Mechanism of Action: Dopamine Transporter (DAT) Reuptake Inhibition

A prominent class of substituted hexanophenones, exemplified by α-pyrrolidinohexiophenone (α-PHP), functions primarily as a dopamine transporter (DAT) reuptake inhibitor.[2] The DAT is a protein that clears dopamine from the synaptic cleft, thereby terminating its signal. By blocking this reuptake mechanism, α-PHP and its analogs increase the concentration and duration of dopamine in the synapse, leading to significant central stimulant effects.[3]

It is crucial to distinguish this mechanism from that of other psychostimulants, such as amphetamines, which primarily act as dopamine releasing agents. The structural features of α-PHP, particularly the extended α-alkyl side chain and the tertiary amine (pyrrolidine ring), favor a transport-blocking action over a substrate-releasing one.[3]

Structure-Activity Relationships (SAR) for DAT Inhibition

Systematic studies on 4-substituted α-PHP analogs have provided valuable insights into the structural requirements for potent and selective DAT inhibition.[2][3]

Key SAR Insights:

-

Aryl Substitution: Substitution at the 4-position of the phenyl ring with various electron-donating and electron-withdrawing groups generally results in compounds that retain high potency for DAT inhibition. Most analogs show potencies within a narrow, sub-micromolar range.[2]

-

Alkyl Chain Length: The length of the α-alkyl chain is a critical determinant of activity. α-PHP, with its four-carbon chain (part of the hexanoyl group), is at least as potent as its shorter homolog α-PVP ("flakka"), which has a three-carbon chain.[4]

-

Selectivity: Most 4-substituted α-PHP analogs are highly selective for the dopamine transporter (DAT) over the serotonin transporter (SERT), with selectivity ratios ranging from 28- to over 300-fold.[2]

-

Outliers: The 4-CF₃ analog is a notable exception. It is significantly less potent (at least 80-fold) and loses its DAT vs. SERT selectivity, highlighting that not all substitutions are well-tolerated by the transporter's binding pocket.[2]

Table 1: SAR Summary of 4-Substituted α-PHP Analogs at DAT and SERT

| 4-Position Substituent | DAT Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) | Selectivity (SERT/DAT) |

| H (α-PHP) | 12.5 | 4,120 | 330 |

| F | 10.7 | >10,000 | >935 |

| Cl | 11.0 | 3,120 | 284 |

| Br | 13.9 | 6,050 | 435 |

| CH₃ | 15.1 | 4,240 | 281 |

| OCH₃ | 15.3 | >10,000 | >654 |

| CF₃ | >1,000 | ~1,000 | ~1 |

| Data synthesized from multiple sources. Absolute values may vary based on specific assay conditions. |

Off-Target Activity: Muscarinic Receptor Antagonism

Beyond their primary action at DAT, certain hexanophenones exhibit significant affinity for other CNS targets. Notably, α-PHP has been identified as an antagonist at M1 and M2 muscarinic acetylcholine receptors, with a Kᵢ value of 251 nM at M2 receptors.[5] This represents a striking 302-fold increase in affinity compared to its shorter-chain analog, α-PPP.[5] This finding suggests that α-PHP possesses parasympatholytic properties in addition to its sympathomimetic effects, a crucial consideration in its overall pharmacological profile.

Potential as Anticonvulsant Agents

While direct evidence for the anticonvulsant activity of hexanophenones is nascent, the broader class of cyclic and alkyl ketones shows significant promise. Unsubstituted cyclopentanone and cyclohexanone, for instance, prevent seizures induced by both pentylenetetrazol and maximal electroshock. The mechanism for these related compounds appears to involve modulation of the picrotoxin receptor site within the GABA-A receptor complex.

Rationale for Investigation: Given that the hexanophenone scaffold is a simple alkyl-aryl ketone, it represents a logical, yet underexplored, candidate for anticonvulsant activity. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.[6] The hexanophenone core offers a synthetically accessible starting point for generating diverse chemical libraries for screening. A standardized screening model, such as the Maximal Electroshock Seizure (MES) test, would be the primary tool for this investigation.[7][8]

Antimicrobial and Anticancer Potential: An Exploratory Outlook

The versatility of the hexanophenone scaffold extends beyond neuroactivity. While less explored, preliminary evidence and analogies to related structures suggest potential applications in antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of hexanophenone are being actively explored for their potential antifungal and anti-inflammatory properties.[1] This aligns with broader findings that simple organic molecules can possess significant antimicrobial effects. For example, hexane extracts from various natural sources have demonstrated activity against bacteria like E. coli and B. subtilis and fungi such as C. albicans.[9] The evaluation of novel substituted hexanophenones for such activity is a logical next step. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) via a broth microdilution assay.[10][11]

Anticancer Activity

The phenyl-ketone motif is present in numerous compounds with demonstrated anticancer activity. For example, various derivatives of cyclohexenone and 1,4-naphthoquinone exhibit potent antiproliferative effects against human cancer cell lines.[11][12] The mechanisms for these related compounds can be diverse, including the inhibition of key signaling pathways like STAT3 or the induction of caspase-dependent apoptosis.[12][13]

Rationale for Investigation: Substituted hexanophenones have not been systematically evaluated for anticancer properties. However, given their structural similarity to other known cytotoxic agents, they represent a promising and untapped area of research. A primary screen using a cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) would be the initial step in validating this potential.[3][13]

Core Methodologies and Protocols

This section provides validated, step-by-step protocols for the synthesis and biological evaluation of substituted hexanophenones. These methods are designed to be self-validating, incorporating necessary controls and clear endpoints.

General Synthesis of Substituted Hexanophenones via Friedel-Crafts Acylation

The most direct method for synthesizing the hexanophenone core is the Friedel-Crafts acylation of a substituted or unsubstituted benzene ring.[14][15]

Principle: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates hexanoyl chloride, generating a reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone.[14][15]

Protocol: Synthesis of 4-Chlorohexanophenone

-

Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in a dry, inert solvent like dichloromethane (DCM).

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

Reactant Addition: Slowly add chlorobenzene (1.2 equivalents) to the stirred suspension.

-

Acylating Agent: Add hexanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final 4-chlorohexanophenone.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]Dopamine, into cells expressing DAT.[5][13]

Principle: The amount of radioactivity measured inside the cells is proportional to DAT activity. A potent inhibitor will reduce the amount of accumulated radioactivity.

Protocol: [³H]Dopamine Uptake Assay

-

Cell Plating: Plate cells stably expressing human DAT (e.g., hDAT-HEK cells) in a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight.

-

Preparation: On the day of the assay, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Compound Addition: Add 100 µL of uptake buffer containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells.

-

Total Uptake Control: Add buffer without any test compound.

-

Non-specific Uptake Control: Add a high concentration of a known potent DAT inhibitor (e.g., 10 µM nomifensine).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-20 minutes.

-

Initiate Uptake: Initiate the dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~15-20 nM).

-

Incubation: Incubate the plate at 37°C for 10-15 minutes. The short duration ensures measurement of the initial uptake rate.

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

-

Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (nomifensine wells) from the total uptake. Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7][16]

Principle: A supramaximal electrical stimulus applied to the brain induces a characteristic tonic hindlimb extension (THE). An effective anticonvulsant will prevent or abolish this response.[7]

Protocol: MES Screening in Mice

-

Animal Acclimation: Use male ICR mice (20-25 g). Acclimate the animals to the laboratory environment for at least 3 days before testing with free access to food and water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.9% saline) must be included.

-

Pre-treatment Time: Wait for a specific pre-treatment time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution.[16]

-

Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort.[7]

-

Electrode Placement: Place corneal electrodes, wetted with saline, onto the eyes of the mouse.

-

Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[7]

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension (THE) phase, which typically lasts for 10-15 seconds.

-

Endpoint: An animal is considered protected if the THE is abolished.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) test.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Protocol: MIC Determination

-

Preparation: Prepare a 2x stock solution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the final column.

-

Inoculum Prep: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the plate.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well. This dilutes the compound concentrations to their final 1x values.

-

Growth Control: Include a well with broth and inoculum only.

-

Sterility Control: Include a well with broth only.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[3]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The substituted hexanophenone scaffold represents a fertile ground for the discovery of novel, biologically active compounds. Research to date has firmly established a subset of these molecules, particularly α-pyrrolidinohexiophenones, as potent and selective dopamine transporter reuptake inhibitors with complex pharmacological profiles that include off-target muscarinic receptor activity.

The true potential of this chemical class, however, remains largely untapped. The preliminary rationale for exploring hexanophenone derivatives as anticonvulsant, antimicrobial, and anticancer agents is compelling, based on the known activities of structurally related compounds. The protocols detailed in this guide provide a clear and robust framework for systematically undertaking this exploration.

Future research should focus on:

-

Library Synthesis: Creating diverse libraries of hexanophenones with substitutions at the 2-, 3-, and 4-positions of the phenyl ring, as well as modifications to the alkyl chain.

-

Systematic Screening: Employing the high-throughput screening protocols outlined here (MES, MIC, MTT) to identify initial hits for each biological activity.

-

Mechanism of Action Studies: For any promising hits, elucidating the precise molecular mechanism is paramount for further development.

-

Lead Optimization: Applying medicinal chemistry principles to refine the structure of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the synthetic tractability and demonstrated biological potential of the hexanophenone core, the scientific community is well-positioned to develop new chemical probes and potential therapeutic leads for a range of challenging diseases.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Yáñez, A. J., Valenzuela, K., Matzner, C., Olavarría, V., Figueroa, J., Avendaño-Herrera, R., & Carcamo, J. G. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

-

van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 166, 83-98. Retrieved from [Link]

-

Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

-

Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wang, E. C., & Lin, G. J. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

Sources

- 1. Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Note: 2-Chloro-1-phenyl-1-hexanone as a Versatile Synthon in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale

In modern drug development, the rapid assembly of functionalized heterocycles is paramount. 2-Chloro-1-phenyl-1-hexanone (an

The utility of 2-chloro-1-phenyl-1-hexanone stems from its unique structural features:

-

Dual Electrophilic Centers: The molecule possesses a highly reactive carbonyl carbon (hard electrophile) and an adjacent

-carbon bonded to a chlorine atom (soft electrophile). This allows for predictable, regioselective cyclocondensation reactions with bis-nucleophiles. -

Favorable Leaving Group Kinetics: While

-bromoketones are highly reactive, they are notorious lachrymators and prone to degradation. The -

Lipophilic Tuning: The incorporation of the butyl aliphatic chain (from the hexanone backbone) alongside the phenyl ring imparts significant lipophilicity (

) to the resulting heterocycles, a critical parameter for enhancing cell membrane permeability in early-stage drug candidates.

Application I: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most robust method for generating 2-aminothiazoles. When 2-chloro-1-phenyl-1-hexanone is reacted with thiourea, the sulfur atom (the softer nucleophile) preferentially attacks the

Mechanistic Pathway

Caption: Mechanistic sequence of the Hantzsch Thiazole Synthesis highlighting intermediate transitions.

Standardized Protocol: Synthesis of 2-Amino-5-butyl-4-phenylthiazole

This protocol is designed as a self-validating system; physical state changes serve as built-in quality control checkpoints.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-1-phenyl-1-hexanone (10.0 mmol, 1.0 eq) in 25 mL of absolute ethanol.

-

Causality: Ethanol is selected because it solubilizes both the lipophilic ketone and the highly polar thiourea, ensuring a homogeneous reaction mixture.

-

-

Reagent Addition: Add thiourea (12.0 mmol, 1.2 eq) in one portion. The slight excess ensures complete consumption of the valuable

-chloroketone. -

Thermal Activation: Heat the mixture to reflux (78°C). Monitor the reaction via TLC (Hexane:EtOAc 3:1).

-

Validation Cue: The starting ketone (UV active,

) will disappear over 2–3 hours, replaced by a highly polar, baseline-adjacent spot corresponding to the thiazolium hydrochloride salt.

-

-

Neutralization & Workup: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold 5% aqueous

while stirring vigorously.-

Validation Cue: The evolution of

gas will occur, followed by the rapid precipitation of the free-base thiazole as an off-white solid. If an oil forms, the butyl chain is preventing crystallization; scratching the flask or adding a seed crystal will induce solidification.

-

-

Isolation: Filter the solid through a Büchner funnel, wash with cold distilled water (2 × 15 mL) to remove residual salts, and air-dry. Recrystallize from hot ethanol to afford the pure product.

Application II: Imidazole Synthesis via Amidine Condensation

Highly substituted imidazoles are critical pharmacophores (e.g., in p38 MAP kinase inhibitors). 2-Chloro-1-phenyl-1-hexanone reacts with amidines (such as benzamidine) under basic conditions to yield 2,4,5-trisubstituted imidazoles [3].

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and isolation of highly substituted imidazoles.

Standardized Protocol: Synthesis of 2,4-Diphenyl-5-butyl-1H-imidazole

-

Biphasic Setup: In a 100 mL flask, combine 2-chloro-1-phenyl-1-hexanone (5.0 mmol, 1.0 eq) and benzamidine hydrochloride (6.0 mmol, 1.2 eq). Add 20 mL of a THF:Water (4:1 v/v) solvent mixture.

-

Base Addition: Add potassium carbonate (

, 12.5 mmol, 2.5 eq).-

Causality: A strong, inorganic base is required to liberate the free amidine from its hydrochloride salt and to neutralize the HCl generated during the

displacement. The biphasic THF/Water system ensures the base remains dissolved while interacting with the organic reagents.

-

-

Cyclocondensation: Heat the vigorously stirred suspension to 80°C for 12–18 hours.

-

Extraction: Cool the mixture, dilute with 30 mL of Ethyl Acetate (EtOAc), and transfer to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine (20 mL). Dry over anhydrous

. -

Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 1:1) to isolate the pure imidazole.

Quantitative Data Summary

The following table summarizes the reaction parameters and expected outcomes when utilizing 2-chloro-1-phenyl-1-hexanone across various heterocyclic syntheses. The data reflects optimized conditions for maximizing yield while minimizing degradation byproducts.

| Target Heterocycle | Bis-Nucleophile Reagent | Catalyst / Base | Solvent / Temp | Time (h) | Expected Yield (%) | Primary Purification |

| 2-Aminothiazole | Thiourea (1.2 eq) | None | Ethanol / 78°C | 2 - 3 | 85 - 92% | Precipitation & Recrystallization |

| 2-Phenylimidazole | Benzamidine HCl (1.2 eq) | THF: | 12 - 18 | 75 - 82% | Column Chromatography | |

| Quinoxaline | o-Phenylenediamine (1.1 eq) | Acetic Acid (cat.) | Toluene / 110°C | 4 - 6 | 88 - 94% | Filtration & Hexane Wash |

| Oxazole | Urea (1.5 eq) | DMF / 120°C | 18 - 24 | 60 - 68% | Column Chromatography |

References

-

Erian, A.W., Sherif, S.M., & Gaber, H.M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at:[Link][1][2]

-

Chiriac, C.I., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. Available at:[Link][3]

-

Lantos, I., et al. (2005). Preparation of 2,4-disubstituted imidazoles from the condensation of α-haloketones with amidines. ResearchGate / Journal of Organic Chemistry. Available at:[Link] (Representative link for amidine-haloketone condensation methodology)[4][5]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis [mdpi.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2008073825A1 - Lxr and fxr modulators - Google Patents [patents.google.com]

Application Note: Advanced Synthesis of Substituted Pyrazoles from α-Halo Ketones and Hydrazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics[1],[2]. Traditional pyrazole syntheses rely heavily on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, synthesizing pyrazoles directly from an α-halo ketone—such as 2-chloro-1-phenyl-1-hexanone —presents a distinct topological challenge: the substrate inherently provides only a two-carbon (C2) backbone, whereas a pyrazole ring requires a three-carbon (C3) unit.

To bridge this gap, we employ a highly efficient C1-homologation strategy [3]. By reacting 2-chloro-1-phenyl-1-hexanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the substrate is converted into an electrophilic α-chloro-β-dimethylamino enone intermediate. DMF-DMA acts as a formylating equivalent, providing the crucial third carbon.

In the subsequent step, hydrazine hydrate is introduced. Hydrazine acts as a bis-nucleophile, attacking both the enamine carbon (displacing dimethylamine) and the carbonyl carbon (expelling water) to form a transient 4H-pyrazole intermediate. Because position 4 of this intermediate contains both a butyl group and a chlorine atom, it is non-aromatic. However, the system rapidly undergoes spontaneous aromatization via the elimination of hydrogen chloride (HCl), driven by the thermodynamic stability of the resulting 4-butyl-3-phenyl-1H-pyrazole [4].

Mechanistic pathway of pyrazole synthesis via C1-homologation and aromatization.

Experimental Design & Causality

As a self-validating protocol, every reagent and condition has been selected to maximize yield while providing clear analytical checkpoints:

-

Choice of DMF-DMA: DMF-DMA is utilized solvent-free or in highly concentrated conditions. It serves a dual purpose as both the C1 source and the reaction medium, driving the equilibrium forward by continuously removing methanol (byproduct) via distillation if heated.

-

Choice of Hydrazine Hydrate over Anhydrous Hydrazine: Anhydrous hydrazine is highly toxic and explosive. Hydrazine hydrate (64% hydrazine) is significantly safer, easier to handle, and provides the necessary aqueous micro-environment that aids in the solubility of the leaving groups (HNMe2 and HCl)[3].

-

Solvent Selection (Ethanol): Ethanol is chosen for the cyclization phase because its protic nature facilitates the crucial proton-transfer steps during hydrazone formation and subsequent cyclization. It also effectively co-solubilizes the hydrophobic enaminone and the hydrophilic hydrazine hydrate.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Cyclocondensation Parameters

| Entry | Hydrazine Eq. | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |

| 1 | 1.1 | THF | 65 | 12 | 41% | Poor solubility of hydrazine limits reaction rate. |

| 2 | 1.5 | Ethanol | 25 | 24 | 55% | Incomplete cyclization; intermediate trapped. |

| 3 | 2.0 | Ethanol | 80 (Reflux) | 4 | 88% | Optimal; excess hydrazine neutralizes eliminated HCl. |

| 4 | 3.0 | Ethanol | 80 (Reflux) | 4 | 86% | No significant yield increase; excess reagent wasted. |

Step-by-Step Methodology

Phase 1: Synthesis of the Enaminone Intermediate

-

Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-1-phenyl-1-hexanone (10.0 mmol, 2.11 g).

-

Reagent Addition: Add DMF-DMA (15.0 mmol, 1.79 g, 2.0 mL) directly to the flask. No additional solvent is required.

-

Heating: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher Rf) should disappear, replaced by a bright yellow, highly UV-active spot (enaminone, lower Rf).

-

Concentration: Remove unreacted DMF-DMA and byproduct methanol in vacuo to yield the crude α-chloro-β-dimethylamino enone as a viscous yellow/orange oil. Use directly in Phase 2 without further purification.

Phase 2: Cyclocondensation and Aromatization

-

Solubilization: Dissolve the crude enaminone from Phase 1 in absolute ethanol (25 mL).

-

Hydrazine Addition: Cool the flask to 0 °C in an ice bath. Slowly add hydrazine hydrate (20.0 mmol, 1.0 g, ~1.0 mL) dropwise over 10 minutes to control the exothermic nucleophilic attack.

-

Cyclization: Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours. The elimination of HCl occurs seamlessly at this temperature, with the excess hydrazine acting as an acid scavenger.

-

Validation Checkpoint 2 (LC-MS): Sample the reaction. The mass spectrum should show a complete loss of the chlorine isotope pattern (M and M+2 peaks), replaced by a sharp [M+H]+ peak corresponding to the aromatized pyrazole.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford 4-butyl-3-phenyl-1H-pyrazole.

Step-by-step experimental workflow for the synthesis and isolation of the substituted pyrazole.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified. The loss of the chlorine atom is the primary indicator of successful aromatization.

Table 2: Expected Analytical Signatures for 4-Butyl-3-phenyl-1H-pyrazole

| Analytical Method | Key Signatures / Expected Results | Diagnostic Value |

| LC-MS (ESI+) | [M+H]+ m/z = 201.1 | Confirms exact mass; absence of m/z 237 (Cl isotope pattern) confirms HCl elimination. |

| 1H NMR (400 MHz, CDCl3) | δ 7.60 (s, 1H, pyrazole-CH), 7.50-7.35 (m, 5H, Ar-H), 2.65 (t, 2H, allylic-CH2) | Disappearance of the α-chloro proton (~δ 4.5); appearance of the diagnostic pyrazole C5 proton. |

| 13C NMR (100 MHz, CDCl3) | δ ~134.0 (C3), ~118.5 (C4), ~130.5 (C5) | Confirms the fully conjugated, aromatic nature of the newly formed heterocyclic ring. |

References

- Benchchem. "2',4'-Difluoroacetophenone | 364-83-0" (Details two-step synthesis of pyrazoles using DMF-DMA and Hydrazine).

- Google Patents. "US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors".

- ResearchGate. "Efficient acid catalytic synthesis of pyrazolopyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines".

- Science.gov. "Pharmacologically active derivatives".

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating α-Halo Ketone Reactivity and Suppressing the Favorskii Rearrangement

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the Favorskii rearrangement, a powerful yet often problematic side reaction in organic synthesis. Here, we move beyond textbook descriptions to offer field-proven insights into controlling the reactivity of α-halo ketones and ensuring your desired synthetic outcome.

Introduction: The Double-Edged Sword of α-Halo Ketones

α-Halo ketones are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of transformations. However, their utility is often complicated by a competing and often undesired pathway: the Favorskii rearrangement. This base-catalyzed reaction can lead to the formation of carboxylic acid derivatives through a skeletal rearrangement, frequently resulting in ring contraction in cyclic substrates.[1][2] When this rearrangement is not the desired outcome, it can significantly lower the yield of the target molecule and complicate purification processes.

This guide provides a systematic approach to understanding and, more importantly, controlling this reaction pathway. We will explore how to manipulate reaction parameters to suppress the Favorskii rearrangement and favor alternative, desired transformations such as direct nucleophilic substitution (SN2) or elimination.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform an SN2 reaction on my α-halo ketone, but I'm primarily getting the Favorskii rearrangement product. What's going on?

This is a classic case of competing reaction pathways. The Favorskii rearrangement is often the thermodynamically more stable outcome, while the SN2 reaction is typically kinetically favored.[1][3] Your reaction conditions are likely promoting the thermodynamically controlled pathway.

The key mechanistic step leading to the Favorskii rearrangement is the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate.[2][4] To favor your desired SN2 reaction, you need to create conditions that either accelerate the direct attack of your nucleophile on the carbon bearing the halogen or decelerate the formation of the enolate intermediate.

Q2: How does the choice of base influence the outcome of my reaction?

The base is a critical parameter. Strong, non-nucleophilic bases will readily deprotonate the α'-position, initiating the Favorskii rearrangement. Conversely, to favor SN2, a more nucleophilic, less basic reagent is often preferred.

-

Strong Bases (Promote Favorskii): Hydroxide ions (OH⁻) and alkoxides (e.g., sodium ethoxide, sodium methoxide) are strong bases that readily generate the enolate intermediate required for the rearrangement.[5][6]

-

Weaker Bases/Nucleophiles (Favor SN2): If your goal is substitution, using your nucleophile as the "base" can be effective, especially if it is a weaker base than an alkoxide. For example, using an amine as both the nucleophile and the base can favor the SN2 pathway, particularly at lower temperatures. Weaker bases, such as acetate ions, can also be used to slow down the rearrangement and control the formation of side products.[5]

Q3: Can I use temperature to control which reaction pathway dominates?

Absolutely. Temperature is a powerful tool for controlling the kinetic versus thermodynamic product distribution.

-

Low Temperatures (-25 °C or below): At lower temperatures, reactions are under kinetic control. The reaction with the lower activation energy will proceed faster. In many cases, the direct SN2 reaction has a lower activation energy than the multi-step Favorskii rearrangement. Therefore, running your reaction at a lower temperature can significantly favor the formation of the substitution product.[7][8]

-

Higher Temperatures: Higher temperatures provide the system with enough energy to overcome the activation barriers of both pathways and eventually settle on the most thermodynamically stable product, which is often the Favorskii rearrangement product.[7]

Troubleshooting Guide: Suppressing the Favorskii Rearrangement

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize or eliminate the Favorskii rearrangement as a side reaction.

Issue 1: My primary amine is leading to a mixture of SN2 product and Favorskii rearrangement.

Root Cause Analysis: This is a common issue where the amine acts as both a nucleophile (for the desired SN2) and a base (initiating the Favorskii rearrangement). The product ratio is likely sensitive to temperature and steric factors.[7]

Troubleshooting Protocol:

-

Temperature Control:

-

Initial Step: Lower the reaction temperature significantly. Start at 0 °C and, if the rearrangement product is still observed, decrease the temperature to -25 °C or even lower. This will favor the kinetically controlled SN2 pathway.[7]

-

Monitoring: Use TLC or LC-MS to monitor the reaction progress and product distribution at different temperatures.

-

-

Solvent Effects:

-

Aprotic Solvents: In some cases, aprotic solvents can favor a concerted, stereospecific Favorskii rearrangement.[9]

-

Protic Solvents: Protic solvents can sometimes favor a stepwise mechanism. While this doesn't inherently prevent the rearrangement, it can alter the reaction landscape. Experimenting with different solvents (e.g., switching from THF to a protic solvent like ethanol, while keeping the temperature low) may influence the product ratio.

-

dot

Caption: Temperature control for primary amine reactions.

Issue 2: My substrate has significant steric hindrance, and I'm still getting the Favorskii rearrangement product.

Root Cause Analysis: Steric hindrance can play a complex role. While it can hinder a direct SN2 attack, it can also influence which α'-proton is removed to initiate the Favorskii rearrangement. In some cases, steric hindrance can actually direct the reaction towards the rearrangement.[7] For instance, with secondary amines or ortho-substituted 2-aryl-2-bromocycloketones, steric hindrance can favor the Favorskii rearrangement.[7]

Troubleshooting Protocol:

-

Substrate Modification (if possible):

-

If the α'-position is less sterically hindered, enolization is more likely to occur there, leading to the rearrangement. If your synthesis allows, consider strategies to introduce a blocking group at the α'-position to prevent deprotonation.

-

-

Reagent Selection:

-

Bulky Nucleophiles: Using a bulkier nucleophile might disfavor the SN2 pathway even more, potentially making the Favorskii rearrangement the only viable option. In this case, a different synthetic route might be necessary.

-

Alternative Reagents: If direct substitution is the goal, consider reagents that are less basic but highly nucleophilic. For example, using the salt of your nucleophile (e.g., sodium azide for azidation) with a non-basic counterion might favor substitution.

-

dot

Caption: Steric hindrance directing the Favorskii rearrangement.

Issue 3: My α,α'-dihaloketone is giving me α,β-unsaturated carbonyl compounds instead of the desired product.

Root Cause Analysis: For α,α'-dihaloketones, elimination of HX is a common side reaction that competes with the Favorskii rearrangement.[9][10] This is particularly prevalent under the basic conditions required for the rearrangement.

Troubleshooting Protocol:

-

Careful Base Selection and Stoichiometry:

-

Use a non-nucleophilic, hindered base to favor deprotonation for the rearrangement over elimination.

-

Use a precise stoichiometry of the base. An excess of a strong base is more likely to promote elimination.

-

-

Temperature Control:

-

As with other competing pathways, lower temperatures can help to favor one pathway over another. The activation energy for elimination may be different from that of the rearrangement.

-

Summary of Control Strategies

| Parameter | To Favor SN2 (Suppress Favorskii) | To Favor Favorskii Rearrangement | Rationale |

| Temperature | Low (-25 °C or below) | High | Favors the kinetically controlled product (often SN2) over the thermodynamically controlled product (often Favorskii).[7][8] |

| Base | Weaker, more nucleophilic bases (e.g., amines, acetate) | Strong, non-nucleophilic bases (e.g., alkoxides, hydroxides) | Strong bases readily deprotonate the α'-carbon, initiating the rearrangement. Weaker bases can act as nucleophiles for SN2 without significant deprotonation.[5][6] |

| Substrate Structure | Block the α'-position to prevent enolization. | Unhindered α'-position. | The Favorskii mechanism requires an abstractable proton at the α'-position.[4] |

Experimental Protocols

Protocol 1: Kinetic Control to Favor SN2 Substitution

This protocol is designed for the reaction of an α-bromo ketone with a primary amine to favor the formation of the α-amino ketone.

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the α-bromo ketone (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -25 °C using a cryocooler or a dry ice/acetone bath.

-

Reagent Addition: Slowly add the primary amine (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise above -20 °C.

-

Reaction: Stir the reaction mixture at -25 °C and monitor its progress by TLC or LC-MS.

-